Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions†

Chemical Communications Pub Date: 2013-03-06 DOI: 10.1039/C3CC40757H

Abstract

Intramolecular [2+2] photocycloaddition reactions of diversely substituted N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones resulted in rigid products (53–75%) with three spatially defined positions for further functionalisation.

Graphical abstract: Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions
Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions†
Recommended Literature